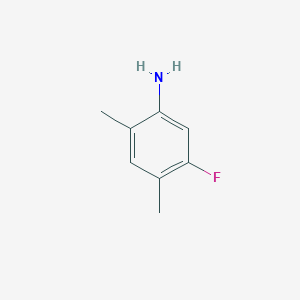

5-Fluoro-2,4-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,4-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXUZCBLTOASMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308708 | |

| Record name | 5-Fluoro-2,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-02-2 | |

| Record name | NSC207870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Fluoro 2,4 Dimethylaniline and Its Derivatives

Strategic Approaches to Fluoroaniline (B8554772) Synthesis

The construction of the substituted aniline (B41778) core requires precise control over regioselectivity and functional group tolerance. Modern synthetic chemistry has moved towards catalytic and multicomponent reactions to improve efficiency and sustainability.

Transition-metal catalysis has become a cornerstone for the synthesis of substituted anilines, offering milder reaction conditions and broader substrate scopes compared to classical methods like nitration followed by reduction.

Gold-Catalyzed Reactions: Cationic gold catalysts have been employed in the development of three-component reactions to produce a variety of substituted anilines. rsc.org This approach involves the selective activation of two different alkyne molecules, leading to a domino reaction that first forms a pyrrole (B145914) intermediate, which then undergoes a Diels-Alder reaction to yield the aniline product. rsc.org This modular method allows for the synthesis of diverse aniline derivatives by simply varying the starting components. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N bond formation. A notable method involves the dehydrogenative aromatization of cyclohexanones in the presence of amines. rsc.orgbohrium.com For instance, gold-palladium alloy nanoparticles (Au-Pd/Al2O3) have shown high efficiency in catalyzing the reaction between cyclohexanones and various amines to form N-substituted anilines. rsc.org The synergy between gold and palladium enhances the catalytic activity, with palladium being intrinsically effective for the dehydrogenation step. rsc.org Another approach utilizes a simple Pd/C-ethylene system for the synthesis of anilines from cyclohexanones under non-aerobic conditions. bohrium.com

Copper-Catalyzed Reactions: Copper-based catalysts offer a more economical alternative for aniline synthesis. A novel and practical method utilizes a copper(II) tetrafluoroborate/activated carbon (Cu(BF4)2/AC) catalyst for the Chan-Lam coupling reaction. acs.org This air-stable, heterogeneous catalyst facilitates the N-arylation of anilines with aryl boronic acids, providing good to excellent yields at low catalyst loadings. acs.org

Overview of Catalytic Routes for Substituted Anilines

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Cationic Gold(I) | Three-Component Domino Reaction | Modular synthesis from aminoacetoaldehyde acetal (B89532) and two different acetylenes. | rsc.org |

| Au-Pd/Al2O3 Nanoparticles | Dehydrogenative Aromatization | Synthesizes N-substituted anilines from cyclohexanones and amines; synergistic effect enhances Pd activity. | rsc.org |

| Pd/C-Ethylene | Dehydrogenative Aromatization | Simple, non-aerobic conditions for reacting cyclohexanones with ammonia (B1221849) sources. | bohrium.com |

| Cu(BF4)2/Activated Carbon | Chan-Lam Coupling | Economical, air-stable, reusable heterogeneous catalyst for N-arylation with aryl boronic acids. | acs.org |

| Photocatalysis (Iridium/Cobalt) | Dehydrogenative Aromatization | Mild conditions using dual photocatalytic and dehydrogenation catalysis on enamines formed from cyclohexanones and amines. | thieme-connect.com |

While direct synthetic routes for 5-Fluoro-2,4-dimethylaniline are not extensively detailed in the literature, protocols for structurally similar compounds highlight potential strategies. The synthesis of halogenated dimethoxy anilines often serves as a blueprint, involving the fluorination of a corresponding dimethoxyaniline using electrophilic fluorinating agents like Selectfluor.

A relevant industrial process is the synthesis of 2,4-dichloro-5-fluoropyrimidine, which uses N,N-dimethylaniline as an acid acceptor in the reaction between 5-fluorouracil (B62378) and phosphorus oxychloride. chemicalbook.comresearchgate.net This demonstrates the role of dimethylaniline derivatives in facilitating key transformations for producing fluorinated heterocyclic compounds. chemicalbook.comresearchgate.net Another innovative approach is the preparation of N-isopropyl-4-fluoroaniline via the reductive amination of 4-fluoronitrobenzene with 2,2-propanal dimethyl acetal over a palladium-carbon catalyst. google.com Such methods, which combine reduction and C-N bond formation in a single step, represent efficient pathways to substituted fluoroanilines.

Catalytic Routes for Substituted Anilines

Derivatization and Functionalization Strategies

This compound is a valuable building block whose primary amine group serves as a handle for a wide array of chemical transformations, enabling its incorporation into more complex and functionally diverse molecules.

The condensation of primary anilines with aldehydes or ketones to form Schiff bases (or imines) is a fundamental reaction in organic synthesis. gsconlinepress.comnih.gov This reaction typically proceeds via nucleophilic attack of the aniline's amino group on the carbonyl carbon, followed by dehydration. researchgate.net The resulting C=N (azomethine) bond is a key structural motif in many biologically active compounds. gsconlinepress.com

Substituted anilines, including fluorinated variants, readily undergo this transformation. For example, new Schiff bases have been synthesized from 2-(5-Fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde and various substituted anilines. uodiyala.edu.iq Similarly, Schiff bases of 5-[2-(4-fluorophenyl) pyridin-3-yl]-1, 3, 4-thiadiazol-2-amine have been prepared by reacting the amine with different aromatic aldehydes. iajpr.com These examples underscore the reliability of Schiff base formation as a strategy for elaborating the structure of fluoroaniline derivatives.

Examples of Schiff Base Formation with Fluorinated Compounds

| Reactants | Resulting Schiff Base Type | Significance | Reference |

|---|---|---|---|

| 4-aminoacetophenone and 5-fluoroisatin | 5-fluoroisatin-chalcone conjugates | Intermediate for multi-step synthesis of bioactive molecules. | researchgate.net |

| 5-[2-(4-fluorophenyl) pyridin-3-yl]-1,3,4-thiadiazol-2-amine and various aldehydes | Novel Schiff base derivatives of 1,3,4-thiadiazole | Modification of heterocyclic systems to enhance biological properties. | iajpr.com |

| 2-(5-Fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde and substituted anilines | Indole (B1671886) Schiff bases | Synthesis of new imines from indole precursors for biological screening. | uodiyala.edu.iq |

The aniline scaffold is a common feature in many complex bioactive molecules and pharmaceuticals. Modern synthetic methods, particularly transition-metal-catalyzed C-H bond activation, have provided powerful tools for integrating aniline building blocks into larger molecular frameworks. acs.org These late-stage functionalization techniques allow for the direct modification of a molecule, which can streamline the synthesis of analogues and derivatives. acs.org

For instance, 4-anilinoquinazoline (B1210976) derivatives, which are prominent in cancer therapy, are synthesized by coupling various substituted anilines to a quinazoline (B50416) core. In one study, 4-bromo-2-fluoroaniline (B1266173) was used to synthesize a series of compounds evaluated for their cytotoxic activity. The synthesis of N-(2-fluoroacetamido-5-nitrobenzoyl)-2,4-dimethylaniline from N-(2-amino-5-nitrobenzoyl)-2,4-dimethylaniline and fluoroacetyl chloride is another example of how a dimethylaniline core can be elaborated into a more complex structure. prepchem.com These strategies highlight the importance of substituted anilines like this compound as key components in the assembly of intricate molecular architectures. smolecule.comrsc.org

Substituted anilines are considered fundamental building blocks in organic synthesis due to their versatile reactivity. aksci.comsigmaaldrich.com They serve as precursors for a vast range of more complex molecules, including dyes, specialty chemicals, and, most notably, active pharmaceutical ingredients. The presence and position of substituents like fluorine and methyl groups on the aniline ring are critical for tuning the properties of the final product. For example, this compound can be used in the synthesis of novel inhibitors for biological pathways, such as the ATP synthesis pathway, where specific substitution patterns on the aniline ring are crucial for activity. rsc.org The compound's utility is also seen in its potential as an intermediate for creating diverse chemical libraries for drug discovery and materials science applications. sigmaaldrich.com

Molecular Structure, Electronic Properties, and Reactivity: a Theoretical and Spectroscopic Perspective

Quantum Chemical and Computational Studies of 5-Fluoro-2,4-dimethylaniline

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like this compound. nih.gov These computational approaches allow for the detailed examination of its geometry, electronic structure, and spectroscopic features.

DFT has proven to be a robust method for studying the structural and electronic properties of various molecular systems. nih.govresearchgate.net The B3LYP functional, a hybrid method that incorporates both exact exchange from Hartree-Fock theory and gradient-corrected density functional approximations, is commonly used in conjunction with basis sets like 6-311++G(d,p) to achieve a high degree of accuracy at a reasonable computational cost. nih.govacs.org

Theoretical geometry optimization of this compound using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, is crucial for determining the most stable three-dimensional arrangement of its atoms. nih.govresearchgate.net This process identifies the global minimum on the potential energy surface, which corresponds to the most stable conformer of the molecule. researchgate.netliverpool.ac.uk Conformational analysis is essential because the spatial arrangement of the amino and methyl groups relative to the fluorine atom and the benzene (B151609) ring influences the molecule's electronic properties and reactivity. liverpool.ac.ukrsc.org Computational studies on similar substituted anilines have shown that the planarity of the amino group and the rotational barriers of the methyl groups are key conformational parameters. iucr.orgnih.gov The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed structural model that can be correlated with experimental data. researchgate.netresearchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-N | 1.394 |

| C-F | 1.350 | |

| C-C (aromatic) | 1.390 - 1.405 | |

| Bond Angle (°) | C-C-N | 120.5 |

| C-C-F | 119.8 | |

| H-N-H | 112.0 | |

| Dihedral Angle (°) | C-C-N-H | 180.0 (planar) / variable |

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. ajchem-a.comnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic excitation. numberanalytics.com

For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level are used to determine the energies and spatial distributions of the HOMO and LUMO. nih.govresearchgate.net The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In aniline derivatives, the HOMO is typically localized on the benzene ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of the amino group. rsc.org The LUMO is generally distributed over the aromatic ring. The presence of the fluorine atom and methyl groups modifies the energy levels and distribution of these orbitals. The electron-donating methyl groups and the electron-withdrawing fluorine atom have opposing effects, leading to a nuanced electronic structure. rsc.org

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.52 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap (ΔE) | 4.63 |

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and telecommunications. researchgate.net The NLO response of a molecule is related to its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement can lead to a large change in dipole moment upon electronic excitation, resulting in high hyperpolarizability values (β).

Theoretical calculations, often using DFT, are employed to predict the NLO properties of molecules like this compound. researchgate.net The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. researchgate.net Studies on similar molecules, such as N-(2-nitrobenzalidene)-2,4-dimethylaniline, have shown that the combination of substituents on the aromatic ring can lead to significant second hyperpolarizabilities (γ), indicating a third-order NLO response. researchgate.net The presence of the electron-donating amino and methyl groups and the electron-withdrawing fluorine atom in this compound suggests the potential for NLO activity. Computational studies can predict the magnitude of this effect and guide the design of new NLO materials. researchgate.netdeepdyve.comjyu.fi

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule's structure. ias.ac.inirphouse.com By analyzing the vibrational modes, it is possible to identify functional groups and confirm the molecular structure. DFT calculations are highly effective in predicting the vibrational frequencies and intensities of a molecule. researchgate.netnih.gov

For this compound, theoretical vibrational analysis using the B3LYP/6-311++G(d,p) method can be performed. researchgate.netresearchgate.net The calculated frequencies are often scaled to better match the experimental spectra, accounting for anharmonicity and other effects not fully captured by the harmonic approximation. researchgate.net The analysis involves assigning the calculated vibrational modes to the observed bands in the FT-IR and FT-Raman spectra. ias.ac.innih.gov Key vibrational modes include the N-H stretching of the amino group, C-H stretching of the methyl groups and the aromatic ring, C-N and C-F stretching, and various bending and deformation modes of the ring. ias.ac.intsijournals.com Comparing the theoretical and experimental spectra helps to validate the calculated molecular structure and provides a detailed understanding of the molecule's vibrational dynamics. researchgate.net

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment |

|---|---|---|---|---|

| ν(N-H) asymmetric | 3480 | 3482 | 3485 | Amino group stretch |

| ν(N-H) symmetric | 3395 | 3398 | 3400 | Amino group stretch |

| ν(C-H) aromatic | 3050 | 3055 | 3052 | Aromatic C-H stretch |

| ν(C-F) | 1240 | 1245 | 1242 | C-F stretch |

| Ring Breathing | 820 | 822 | 818 | Aromatic ring vibration |

While quantum chemical methods provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and intermolecular interactions. nih.govmdpi.com

For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or interacting with other molecules. mdpi.comresearchgate.net These simulations can reveal the flexibility of the molecule, including the rotation of the methyl and amino groups, and how these motions are influenced by the surrounding medium. aip.org By analyzing the trajectories generated from MD simulations, it is possible to calculate various properties, such as radial distribution functions, to understand the solvation structure around the molecule. nih.gov MD simulations are particularly valuable for studying processes that occur over longer timescales than can be practically addressed with quantum chemical methods alone. mdpi.com

Molecular Dynamics (MD) Simulations

Interfacial Behavior and Sorption Dynamics of Aromatic Amines

The behavior of aromatic amines at interfaces and their sorption dynamics are governed by a combination of factors including hydrogen bonding, van der Waals forces, and electrostatic interactions. For this compound, the amino (-NH₂) group can act as a hydrogen bond donor, while the fluorine atom and the aromatic ring can act as weak hydrogen bond acceptors. acs.org The methyl groups contribute to the molecule's hydrophobicity.

Studies on related systems show that aromatic amines can form various host-guest crystalline structures with other organic molecules, driven by N-H···N hydrogen bonds and π-stacking interactions. researchgate.net The sorption and desorption behavior is sensitive to the properties of the guest molecules, such as their dipole moment and vapor pressure. researchgate.net The adsorption of similar molecules, like 4-(N,N-Dimethylamino)-4′-nitrostilbene on silica (B1680970) glass surfaces, is dictated by a complex interplay of interactions, including hydrogen bonds between the glass and the molecule's functional groups (such as nitro or dimethylamino groups) and interactions with the π-system. acs.org In the context of this compound, one would expect its sorption onto polar surfaces to be influenced by hydrogen bonding involving the amino group and polar interactions with the C-F bond. On non-polar surfaces, hydrophobic interactions involving the methyl groups and the aromatic ring would likely dominate. The dynamics of these sorption processes are critical in applications such as chromatography and environmental remediation.

Conformational Stability and Intermolecular Interactions

The conformational landscape of this compound is primarily defined by the rotation around the C-N bond and the orientation of the amino group's hydrogen atoms relative to the aromatic ring. The presence of an ortho-methyl group introduces steric hindrance, which can influence the planarity of the amino group and the rotational barrier of the C-N bond. In diarylamines, high rotational barriers can lead to stable atropisomers, a phenomenon locked in by factors like intramolecular hydrogen bonding and electronic conjugation. nih.gov

Ab Initio Calculations and Advanced Theoretical Approaches

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for elucidating the molecular properties of compounds like this compound. These theoretical methods allow for the prediction of molecular geometries, vibrational frequencies, electronic structures, and reactivity descriptors. bohrium.comcdnsciencepub.com For instance, DFT calculations have been widely used to study the structures, vibrational spectra, and conformational stability of related molecules like 4-bromo-N,N-dimethylaniline and 4-fluoro-N,N-dimethylaniline. tci-thaijo.org

Theoretical studies on similar molecules, such as fluoroaniline (B8554772) isomers, have used DFT and Hartree-Fock (HF) methods to investigate geometrical, electronic, and vibrational properties. researchgate.net Such calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the gap between which is an indicator of chemical reactivity and stability. bohrium.comresearchgate.net Molecular electrostatic potential (MEP) maps can also be generated to identify sites susceptible to electrophilic and nucleophilic attack. bohrium.com These computational approaches provide a molecular-level understanding that complements experimental findings.

| Method | Basis Set | Typical Applications | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Geometry optimization, vibrational frequencies (IR/Raman), HOMO-LUMO analysis, NBO, MEP. | nih.govacs.org |

| Hartree-Fock (HF) | 6-311+G(d,p) | Comparison with DFT for properties like HOMO-LUMO gap and dipole moment. | researchgate.net |

| Ab Initio SCF MO | STO-3G | Calculation of substituent effects (field and resonance), charge density analysis. | cdnsciencepub.com |

| Time-Dependent DFT (TD-DFT) | B3LYP/6-311++G(d,p) | Prediction of electronic absorption spectra (UV-Vis). | acs.org |

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of this compound. Each method provides unique information about the molecule's atomic connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR)

NMR spectroscopy is a cornerstone for the characterization of organic molecules. For this compound, ¹H and ¹³C NMR would provide information about the hydrogen and carbon environments, respectively. The presence of fluorine makes ¹⁹F NMR a particularly powerful tool. ¹⁹F NMR is highly sensitive to the local electronic environment, and the chemical shift of the fluorine atom would be characteristic of its position on the substituted aniline ring. oup.com

Studies involving the derivatization of amines like 2,4-dimethylaniline (B123086) with trifluoroacetic anhydride (B1165640) (TFAA) demonstrate the utility of ¹⁹F NMR in analyzing even non-fluorinated amines. researchgate.net In such cases, the chemical shift of the resulting trifluoroacetamide (B147638) provides a signal for analysis. researchgate.net For this compound, a direct ¹⁹F NMR measurement would show a signal whose chemical shift and coupling constants (to nearby ¹H nuclei) would be invaluable for structural confirmation. In-cell ¹⁹F NMR has also emerged as a method to study the binding of fluorinated ligands to intracellular targets, highlighting the technique's versatility. acs.org

Infrared and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. Detailed spectral analyses have been performed on the parent compound, 2,4-dimethylaniline. ias.ac.in The spectra are characterized by distinct bands corresponding to N-H stretching, C-H stretching of the methyl and aromatic groups, C=C ring stretching, and various bending modes. ias.ac.in

For this compound, the vibrational spectrum would be largely similar to that of 2,4-dimethylaniline, but with additional characteristic bands due to the C-F bond. A strong absorption band corresponding to the C-F stretching vibration would be expected, typically in the 1350-1150 cm⁻¹ region. The C-F bending modes would appear at lower frequencies. The introduction of the electronegative fluorine atom can also induce slight shifts in the frequencies of the adjacent C-H and ring vibrational modes. The combined use of FT-IR and FT-Raman provides complementary information, as some vibrational modes may be more active in one technique than the other. nih.govnih.govtubitak.gov.tr

| Frequency (cm⁻¹) IR | Frequency (cm⁻¹) Raman | Assignment |

|---|---|---|

| 3440, 3360 | 3439, 3359 | NH₂ asymmetric/symmetric stretching |

| 3040 | 3078 | C-H stretching (aromatic) |

| 2970, 2920 | 2975, 2921 | C-H stretching (methyl) |

| 1623 | 1625 | NH₂ scissoring |

| 1585 | 1588 | Ring C=C stretching |

| 1313 | 1313 | Ring breathing mode |

| 875 | - | C-H out-of-plane bending |

| 716 | 717 | Ring mode |

X-ray Crystallography and Diffraction Studies of Substituted Anilines

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not described in the provided search results, extensive studies on closely related substituted anilines offer significant insight. iucr.orgiucr.org

For example, the crystal structure of 2-bromo-4,6-dimethylaniline (B183183) has been characterized. iucr.orgiucr.org This compound crystallizes in the P2₁/c space group and features two independent molecules in the asymmetric unit. iucr.org The crystal packing is dominated by chains of molecules linked via intermolecular N-H···N hydrogen bonds. iucr.orgiucr.org The C-N bond lengths are approximately 1.394 Å. iucr.org Intramolecular N-H···Br hydrogen bonds are also observed. iucr.org It is highly probable that this compound would exhibit similar structural motifs, particularly the formation of hydrogen-bonded chains. The substitution of bromine with the smaller fluorine atom might lead to subtle changes in the unit cell parameters and the packing efficiency, potentially allowing for closer intermolecular contacts.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀BrN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-N Bond Length | ~1.394 Å |

| C-Br Bond Length | ~1.911 Å |

| Key Intermolecular Interaction | N-H···N hydrogen bonds forming chains |

| Key Intramolecular Interaction | N-H···Br hydrogen bond |

Resonant Two-Photon Ionization (R2PI) Spectroscopy

Resonant Two-Photon Ionization (R2PI) spectroscopy is a powerful and highly sensitive technique used to study the electronic and vibrational structure of molecules in the gas phase. hhu.de This method is particularly effective for obtaining detailed spectroscopic information with both vibrational and, depending on the laser's spectral width, rotational resolution. hhu.de The technique involves a two-step ionization process. First, a tunable laser excites a molecule from its ground electronic state (S₀) to a specific rovibronic level in an excited electronic state (S₁). torvergata.it A second photon, which can be from the same or a different laser, then ionizes the molecule from this excited state. torvergata.itaps.org An enhanced ion signal is detected whenever the energy of the first photon is resonant with a transition to a real intermediate state. torvergata.it By scanning the wavelength of the excitation laser and monitoring the resulting ion current, a spectrum corresponding to the electronic absorption of the molecule is generated. torvergata.it

The experimental setup for R2PI typically combines a supersonic jet expansion with a time-of-flight (TOF) mass spectrometer. hhu.de Molecules are seeded in a noble carrier gas and expanded into a vacuum chamber, which cools them to very low internal temperatures. core.ac.uk This cooling simplifies the resulting spectrum by reducing spectral congestion from hot bands. The jet-cooled molecules are then intersected by laser beams in the ionization region of the TOF mass spectrometer. hhu.de The mass-selective nature of the TOF spectrometer allows for the recording of spectra for specific masses, which is crucial for distinguishing between different species in the molecular beam, such as monomers, clusters, or fragments. hhu.de

For this compound, an R2PI spectrum would provide precise values for the S₁ ← S₀ transition origin and the frequencies of various vibrational modes in the S₁ excited state. This data reveals how the electronic structure is influenced by the substituents on the aniline ring. While specific experimental R2PI studies on this compound are not extensively detailed in the surveyed literature, the expected findings can be illustrated based on studies of similar aniline derivatives. The spectrum would feature a prominent origin band, corresponding to the transition from the ground vibrational level of S₀ to the ground vibrational level of S₁, along with several other peaks corresponding to fundamental vibrations, overtones, or combination bands.

Detailed research findings from such an experiment would allow for the assignment of these vibronic transitions, providing insight into the geometry and vibrational dynamics of the molecule in its excited state.

Table 1: Illustrative R2PI Spectroscopic Data for the S₁ ← S₀ Transition of this compound. This table is a representative example of data that would be obtained from an R2PI experiment. The values are hypothetical and serve to illustrate the typical precision and type of information gathered.

| Transition | Relative Wavenumber (cm⁻¹) | Assignment |

| 0₀⁰ | 0 | Electronic Origin |

| ν'₁ | +230 | In-plane ring vibration |

| ν'₂ | +385 | NH₂ inversion mode |

| ν'₃ | +450 | CH₃ torsional mode |

| ν'₄ | +750 | C-F stretching mode |

| ν'₅ | +930 | Ring breathing mode |

Furthermore, by employing a two-color R2PI scheme, the ionization energy (IE) of the molecule can be determined with high accuracy. core.ac.uk In this variation, the first laser's frequency is fixed to populate a specific vibrational level of the S₁ state, while the frequency of the second laser is scanned. The onset of the ion signal corresponds to the energy required to reach the ionization continuum from the populated S₁ level, allowing for a precise calculation of the adiabatic ionization energy.

Table 2: Illustrative Electronic Properties of this compound Determined by R2PI. This table shows a hypothetical determination of the ionization energy.

| Parameter | Value | Method |

| S₁ ← S₀ Origin | ~33,000 cm⁻¹ | One-Color R2PI |

| Adiabatic Ionization Energy | ~8.15 eV | Two-Color R2PI |

Reaction Mechanisms and Transformation Pathways of 5 Fluoro 2,4 Dimethylaniline

Carbon-Fluorine Bond Activation and Functionalization

The activation and subsequent functionalization of the C-F bond in fluoroaromatic compounds is a significant challenge in organic synthesis due to its high bond dissociation energy. researchgate.net However, its transformation provides a powerful tool for creating valuable fluorinated or fluorine-free molecules from readily available fluoroaromatics. mdpi.com

Transition Metal-Catalyzed C-F Bond Activation

Transition metal complexes, particularly those of nickel and palladium, are effective in catalyzing the activation of C-F bonds. mdpi.com These methods offer high selectivity and activity for converting fluoroaromatics into high-value products through the formation of new carbon-carbon, carbon-hydrogen, or carbon-heteroatom bonds. mdpi.com

The general mechanism for transition metal-catalyzed C-F activation often involves the oxidative addition of the C-F bond to a low-valent metal center (e.g., Pd(0) or Ni(0)). researchgate.netmdpi.com For fluoroanilines, the reaction can be influenced by the directing effects of the amino group. Nickel complexes with bidentate phosphine (B1218219) ligands, for instance, have been shown to be efficient for the cross-coupling of fluoroaromatics with Grignard reagents. mdpi.com Another key reaction is hydrodefluorination (HDF), where a fluorine atom is replaced by hydrogen, a process reported with various mid- to late-transition metals. vt.edu

The catalytic cycle for a typical cross-coupling reaction, such as Sonogashira coupling of a fluoroaromatic, can be summarized as follows:

Oxidative Addition: The C-F bond of the fluoroaromatic compound adds to the metal(0) species to form a metal(II) complex. mdpi.com

Coordination and Deprotonation: An alkyne coordinates to the metal complex and is subsequently deprotonated by a base. mdpi.com

Reductive Elimination: The final product is formed by reductive elimination, regenerating the active metal(0) catalyst. mdpi.com

While specific studies on 5-Fluoro-2,4-dimethylaniline are limited, the principles established for other fluoroarenes and fluoroanilines are applicable. Nickel-catalyzed reactions, for example, have been used for the amination of fluoroaromatics with primary amines and the cross-coupling with oxazoles. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed C-F Bond Functionalization

| Catalyst System | Reaction Type | Substrate Class | Product Type |

|---|---|---|---|

| NiCl₂(dppp) | Cross-coupling | Fluoroaromatics | Arylated compounds |

| Ni(0)/Ligand | Defluoro-silylation | Fluoroaromatics | Aryl silanes |

| Pd₂(dba)₃/t-BuBrettPhos | Fluorination | Aryl nonafluorobutylsulfonates | Aryl fluorides |

Data compiled from various studies on fluoroaromatic compounds. mdpi.combeilstein-journals.orgrsc.org

Metal-Free Processes for C-F Bond Transformation

Transition-metal-free methods for C-F bond activation offer advantages in terms of cost and environmental impact. researchgate.net These processes often rely on nucleophilic aromatic substitution (SNAr) or radical-mediated pathways.

Nucleophilic aromatic substitution is a prominent pathway for C-F bond transformation in fluoroarenes. bloomtechz.comresearchgate.net The reaction is typically facilitated in electron-poor aromatic systems, but can be achieved in electron-rich fluoroarenes under specific conditions, such as through photoredox catalysis which enables the reaction for unactivated substrates. researchgate.net For instance, the reaction of o-fluoroanilines with Ti(NMe₂)₄ results in the selective replacement of the fluorine atom with a dimethylamino group. vt.edu This type of reaction can be understood as a form of SNAr where the titanium amide acts as the nucleophile. vt.edu

Another metal-free approach involves the use of strong bases and silylating agents. The combination of Et₃SiBpin and KOtBu has been shown to enable the cross-coupling of C-F and N-H bonds under mild conditions, allowing for the synthesis of tertiary amines from fluoroaromatics and secondary amines. springernature.com This system avoids the high energy barriers typically associated with thermal SN2 or SN1 amination reactions. springernature.com

Theoretical and Experimental Studies on C-F Bond Activation

Understanding the mechanism of C-F bond activation is crucial for developing new and efficient synthetic methods. Both theoretical and experimental studies have provided significant insights.

Density functional theory (DFT) calculations are frequently used to investigate reaction mechanisms. For example, DFT studies have shown that fluorine substituents can activate adjacent C–C and C–S bonds towards cleavage through antiphase orbital interactions. chinesechemsoc.org In the context of transition metal catalysis, DFT calculations have helped elucidate the preference for C-F versus C-H bond activation. Studies on the interaction of pentafluorobenzene (B134492) with a Ni(0) complex showed that oxidative addition to a C-F bond is significantly more favorable than to a C-H bond. rsc.org

Experimental studies often involve kinetic analysis, isotopic labeling, and the trapping of reaction intermediates. For instance, 18O-isotope-labeling experiments have been used to trace the oxygen source in hydroxylation reactions that accompany C-F bond cleavage, suggesting that H₂O₂ is the source. nih.gov The mechanism of C-F reductive elimination from high-valent metal centers, such as Bi(V), has been studied experimentally, revealing that the reaction proceeds through a low-energy five-membered transition state. nih.gov These studies also highlighted that ortho-substituents can dramatically accelerate the rate of reductive elimination. nih.gov

Oxidative Reaction Mechanisms

The amino group in this compound makes it susceptible to oxidation. The mechanisms of these reactions can be complex, often involving radical intermediates and leading to a variety of products depending on the reaction conditions.

Photocatalytic Oxidation Mechanisms of Substituted Anilines

Photoredox catalysis provides a mild and efficient way to achieve the oxidation of anilines. The general mechanism involves a single-electron transfer (SET) from the aniline (B41778) to an excited photocatalyst. nih.gov This generates an aniline radical cation, which can then undergo further reactions.

For N,N-dialkylanilines, the radical cation readily undergoes deprotonation to form an α-aminoalkyl radical, which is a key intermediate for C-H functionalization. nih.gov However, for monosubstituted anilines, this process can be hampered by rapid back-electron transfer (BET). nih.gov Recent studies have shown that BET can be minimized by using photoredox catalysis in the presence of an external amine, which facilitates both the initial SET oxidation and the subsequent deprotonation step. nih.gov

The photocatalytic oxidation of anilines can lead to various products, including azoxybenzenes and nitrobenzenes, with selectivity often controlled by the reaction conditions, such as the base used. acs.org While direct photocatalytic oxidation studies on this compound are not widely reported, the principles derived from other substituted anilines are highly relevant. The electron-rich nature of the aniline ring, enhanced by the methyl groups, suggests it would be a suitable substrate for photoinduced electron transfer.

Electrochemical Oxidation Behavior of Fluoroanilines

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for studying the oxidation behavior of anilines. mdpi.com The oxidation of anilines at an electrode surface typically involves the removal of an electron from the nitrogen atom's lone pair, forming a radical cation. mdpi.comacs.org The stability and subsequent reactivity of this radical cation are influenced by the substituents on the aromatic ring and the reaction medium (e.g., pH). mdpi.com

Studies on various fluoro-substituted aniline monomers have been conducted to understand their electrochemical behavior. metu.edu.tr The oxidation potential and reaction pathway depend on the position of the fluorine atom. For aniline derivatives in general, electrochemical oxidation can lead to polymerization (forming polyaniline) or the formation of various oligomers and other oxidation products. mdpi.com The initial stages of oxidation can produce species like N-phenylphenazinium cations, especially at neutral pH. mdpi.com

For this compound, one would expect the electrochemical oxidation to be influenced by both the electron-donating methyl groups, which would lower the oxidation potential, and the electron-withdrawing fluorine atom. The specific oxidation potential and products would need to be determined experimentally. Cyclic voltammetry studies on related compounds, such as metallo-meso-(4-fluoro-2,6-dimethylphenyl)porphyrins, have been performed to characterize their electronic properties. osti.gov

Table 2: Key Parameters in the Electrochemical Analysis of Aniline Derivatives

| Technique | Measured Parameter | Information Obtained | Reference |

|---|---|---|---|

| Cyclic Voltammetry | Oxidation/Reduction Potentials | Redox behavior, ease of electron transfer | acs.org |

| Cyclic Voltammetry | Peak Current | Concentration, diffusion characteristics | abechem.com |

| Spectroelectrochemistry | Spectral Changes with Potential | Identification of intermediates and products | mdpi.com |

This table summarizes general applications of electrochemical techniques to aniline-like compounds.

Free Radical Oxidation Pathways of Aromatic Amines

The oxidation of aromatic amines, including this compound, frequently proceeds through free radical mechanisms, particularly in biological systems and advanced oxidation processes. The initial step in the oxidation of an aromatic amine often involves the loss of one electron from the nitrogen atom, resulting in the formation of a nitrogen-centered radical cation (aminyl radical cation). rsc.orgacs.org This reactive intermediate is central to several subsequent transformation pathways.

Peroxidase enzymes, such as horseradish peroxidase (HRP), can catalyze the metabolism of aromatic amines to produce these N-centered cationic radicals. ualberta.ca These radicals can then lead to a variety of products through several reaction types:

Dimerization and Polymerization: Radical cations can couple with a neutral amine molecule to form dimers, which may undergo further oxidation. royalsocietypublishing.org

N-Dealkylation/Deamination: In some instances, radical intermediates can lead to the cleavage of groups attached to the nitrogen. dtic.mil

Hydroxylation: The radical cation can react with hydroxyl radicals (•OH), which can be generated by water dimer radical cations in aqueous microdroplets, to form hydroxylated products. rsc.org

Oxygen Addition: The aminyl radical can react with molecular oxygen or other oxygen-donating species to form N-oxy products like nitroso and nitro compounds. nih.gov

Studies on various aromatic amines show that these oxidative reactions can be initiated by different radical species, including peroxyl radicals (ROO•), hydroxyl radicals (HO•), and superoxide (B77818) anion radicals (O₂•⁻), as well as through ozonation. nih.gov The specific pathway and resulting products for this compound would be influenced by its specific electronic and steric properties, conferred by the fluorine and methyl substituents on the aromatic ring.

Environmental Transformation and Degradation Pathways

In the environment, this compound is subject to degradation through biological and abiotic processes. These pathways are crucial for the natural attenuation of the compound in soil and water systems.

Biodegradation Mechanisms in Environmental Systems

The biodegradation of fluorinated anilines is a key environmental process, though the presence of the fluorine atom often increases their recalcitrance compared to their non-halogenated counterparts. tandfonline.com The non-fluorinated analog, 2,4-dimethylaniline (B123086), is known to be a recalcitrant industrial pollutant, though some Pseudomonas species have been shown to metabolize it via oxidative deamination. nih.govacs.org

The effective biodegradation of fluoroanilines is often accomplished by acclimatized mixed microbial consortia rather than single strains. tandfonline.comnih.gov Studies on various fluoroaniline (B8554772) isomers have shown that specific bacterial communities are enriched during the degradation process. For instance, after periods of acclimation, mixed cultures have achieved high removal and defluorination rates for 2-fluoroaniline (B146934) (2-FA) and 3-fluoroaniline (B1664137) (3-FA). tandfonline.comnih.gov

Analysis of these consortia has identified several key bacterial genera responsible for the degradation. The composition of these communities is often specific to the particular fluoroaniline isomer being degraded. tandfonline.com The number of fluorine substituents on the aniline ring can also significantly affect the microbial diversity, with an increase in fluorine substitution leading to a decrease in diversity and requiring longer enrichment times for the microbial cultures. nih.gov

Table 1: Bacterial Genera Involved in Fluoroaniline Biodegradation

| Fluoroaniline Isomer | Associated Bacterial Genera | Reference |

|---|---|---|

| 2-Fluoroaniline (2-FA) | Novosphingobium, Bradyrhizobium, Aquaspirillum, Aminobacter, Ochrobactrum, Labrys | tandfonline.com |

| 3-Fluoroaniline (3-FA) | Ochrobactrum, Aquaspirillum, Lachnobacterium, Bradyrhizobium, Variovorax, Rhizobium | tandfonline.comnih.gov |

| 4-Fluoroaniline (4-FA) | β-Proteobacteria, α-Proteobacteria, δ-Proteobacteria, Oscillatoriophycideae | nih.gov |

The microbial breakdown of fluoroanilines is driven by specific catabolic enzymes. The initial attack on the aromatic ring is a critical step, often catalyzed by monooxygenases or dioxygenases. mdpi.com These enzymes introduce hydroxyl groups onto the aromatic ring, which destabilizes the structure and facilitates subsequent cleavage and defluorination. nih.gov

Key enzymatic processes identified in fluoroaniline degradation include:

Dioxygenase Attack: Rieske dioxygenases are common in bacteria and initiate degradation by oxidizing the aromatic ring to produce a cis-dihydrodiol. nih.gov For example, 3-fluoroaniline can be converted to 4-fluorocatechol (B1207897) by a dioxygenase. researchgate.net Toluene dioxygenase from Pseudomonas putida F1 has been shown to be particularly effective at defluorinating compounds with a difluoromethylene group by transforming them into unstable intermediates. nih.gov

Monooxygenase Attack: Monooxygenases can also initiate degradation. In the degradation of 3-fluoroaniline by a Rhizobium species, a monooxygenase was found to convert it to 3-aminophenol (B1664112) and resorcinol, an unconventional pathway that precedes ring cleavage. nih.gov In some cases, simultaneous hydroxylation and dehalogenation can occur, catalyzed by monooxygenases. tandfonline.comnih.gov

Dehalogenases: Specific enzymes known as dehalogenases are responsible for cleaving the carbon-fluorine bond. mdpi.comfu-berlin.de Fluoroacetate dehalogenases, for instance, catalyze the nucleophilic attack on the C-F bond, although this is more common for monofluorinated aliphatic compounds. nih.govacs.org

Ring Cleavage: Following hydroxylation to form fluorinated catechols, the aromatic ring is cleaved by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, leading to intermediates that can enter central metabolic pathways. researchgate.net

Table 2: Key Enzymes in Fluoroaniline Biodegradation

| Enzyme Class | Function | Substrate Example | Reference |

|---|---|---|---|

| Dioxygenases | Ring hydroxylation, formation of catechols | 3-Fluoroaniline, Benzotrifluoride | researchgate.nettandfonline.com |

| Monooxygenases | Hydroxylation, sometimes with simultaneous dehalogenation | 2-Fluoroaniline, 3-Fluoroaniline | tandfonline.comnih.gov |

| Dehalogenases | Cleavage of the Carbon-Fluorine (C-F) bond | Fluoroacetate | nih.govacs.org |

| Catechol 1,2-Dioxygenase | ortho-cleavage of catechol ring | Fluorocatechol | nih.gov |

Microbial Community Interactions in Fluoroaniline Degradation

Photodegradation in Aqueous Environments

Abiotic degradation through photolysis is another significant environmental fate for aromatic amines. researchgate.net In aqueous environments, the photodegradation of this compound can occur through direct absorption of solar radiation or indirectly through reactions with photochemically produced reactive species.

Direct photolysis requires the molecule to absorb light in the solar spectrum (>290 nm). oup.com The efficiency of this process is often low for many pollutants. nih.gov Indirect photolysis is frequently the more dominant pathway in natural waters. oup.com This process involves photosensitizing agents, such as dissolved organic matter, which absorb light and generate reactive oxygen species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻). nih.gov

The reaction with hydroxyl radicals is a primary pathway for the degradation of many aromatic pollutants, including anilines. nih.govpublish.csiro.au Studies on fluorinated phenols and other fluorinated compounds have shown that the presence of H₂O₂ (a source of •OH under UV light) significantly enhances degradation rates compared to direct photolysis. nih.gov The photodegradation of fluorinated aromatics can lead to the formation of fluoride (B91410) ions as well as various fluorinated byproducts. nih.gov The rate and pathway of photodegradation can be influenced by factors such as pH and the concentration of dissolved organic matter and nitrate (B79036) ions in the water. oup.compublish.csiro.au

Defluorination Processes and Pathways

The cleavage of the carbon-fluorine (C-F) bond is a critical and often rate-limiting step in the complete mineralization of organofluorine compounds due to its high bond energy. mdpi.com Defluorination can occur through both biological and abiotic mechanisms.

In microbial degradation, defluorination is an enzymatic process. As mentioned previously, some monooxygenases can catalyze a simultaneous hydroxylation and dehalogenation reaction. tandfonline.comnih.gov More commonly, initial oxygenase attack forms a fluorinated intermediate like a fluorocatechol, which may then be defluorinated at a later stage. researchgate.netresearchgate.net Some bacteria possess specific dehalogenase enzymes that directly target the C-F bond, though their activity is often limited to less fluorinated or activated compounds. mdpi.com Studies on the biodegradation of 2-FA and 3-FA have demonstrated high defluorination rates of 87.0% and 89.3%, respectively, by acclimatized mixed cultures. tandfonline.comnih.gov

Photochemical processes can also lead to defluorination. The reaction of fluorinated aromatic compounds with hydroxyl radicals or hydrated electrons (e⁻aq) during advanced oxidation or reduction processes can result in the cleavage of the C-F bond and the release of fluoride ions. nih.gov For example, the photolysis of fluorophenols under various conditions showed that fluoride was a major product. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dimethylaniline |

| 2-Fluoroaniline (2-FA) |

| 3-Fluoroaniline (3-FA) |

| 4-Fluoroaniline (4-FA) |

| 2,4-Difluoroaniline (2,4-DFA) |

| 4-Fluorocatechol |

| 3-Methylcatechol (B131232) |

| 3-Aminophenol |

| Resorcinol |

| Fluoroacetate |

| Benzotrifluoride |

| Aniline |

Identification of Transformation Intermediates and End Products

The identification of transformation intermediates and end products of this compound is crucial for understanding its environmental fate and its role as a synthetic intermediate. Based on the degradation and metabolic studies of structurally related anilines, several potential intermediates and end products can be proposed. chemicalbook.com

Metabolic studies on the non-fluorinated analog, 2,4-dimethylaniline, have identified key transformation products in vivo. In rats, the major urinary metabolite is N-acetyl-4-amino-3-methylbenzoic acid, indicating that both N-acetylation of the amino group and oxidation of one of the methyl groups to a carboxylic acid are significant pathways. chemicalbook.com In dogs, the primary metabolite is 6-hydroxy-2,4-dimethylaniline, suggesting that aromatic hydroxylation is also a major route of transformation. chemicalbook.com Furthermore, the biodegradation of 2,4-dimethylaniline by Pseudomonas species has been shown to proceed via oxidative deamination to yield 3-methylcatechol as an intermediate. acs.org

For fluorinated compounds, oxidative defluorination can occur, leading to the replacement of the fluorine atom with a hydroxyl group. researchgate.net The degradation of other fluorinated aromatic compounds under AOPs often results in the formation of hydroxylated intermediates, nitro derivatives (if nitrogen sources are present), and eventually short-chain organic acids like acetic acid and oxalic acid.

The following tables summarize the potential transformation intermediates and end products of this compound based on these analogous pathways.

Table 1: Potential Metabolic Intermediates of this compound

| Intermediate Name | Transformation Pathway |

| N-acetyl-5-fluoro-2,4-dimethylaniline | N-acetylation of the amino group |

| 5-Fluoro-2,4-dimethylphenol | Oxidative deamination |

| 6-Hydroxy-5-fluoro-2,4-dimethylaniline | Aromatic hydroxylation |

| 4-Amino-2-fluoro-5-methylbenzoic acid | Oxidation of the C4-methyl group |

| 2-Amino-5-fluoro-4-methylbenzoic acid | Oxidation of the C2-methyl group |

| 2,4-Dimethyl-5-fluoronitrosobenzene | Oxidation of the amino group |

| 2,4-Dimethyl-5-fluoronitrobenzene | Further oxidation of the nitroso group |

Table 2: Potential End Products from Degradation Pathways

| End Product Name | Precursor Pathway |

| 3-Methylcatechol | Oxidative deamination followed by defluorination and hydroxylation acs.org |

| Acetic Acid | Ring cleavage from AOPs |

| Oxalic Acid | Ring cleavage from AOPs |

| Inorganic Fluoride | Defluorination nih.govuni-bayreuth.de |

These proposed intermediates and end products highlight the complex transformation pathways that this compound may undergo in biological and environmental systems. Experimental verification using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) would be necessary to confirm these specific products for this compound.

Analytical Research Methodologies for 5 Fluoro 2,4 Dimethylaniline

Chromatographic Techniques for Substituted Aniline (B41778) Analysis

Chromatography is the cornerstone for the separation and analysis of substituted anilines like 5-Fluoro-2,4-dimethylaniline from complex mixtures. Both gas and liquid chromatography are widely used, often in tandem with mass spectrometry for definitive identification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds such as substituted anilines. epa.gov In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For anilines, which can be polar, derivatization is sometimes employed to improve their thermal stability and chromatographic behavior. However, methods have also been developed for the direct analysis of these compounds. oup.comacs.org

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for preliminary identification but also mass spectra, which act as a chemical fingerprint for the compound. mst.dk The mass spectrometer bombards the eluting compounds with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern is unique to a specific molecule and allows for its unambiguous identification by comparing the obtained spectrum with spectral libraries. caymanchem.com The use of GC-MS is highly recommended for the absolute identification of analytes in unfamiliar samples. epa.gov

Several studies have detailed GC and GC-MS methods for the analysis of various substituted anilines, including dimethylaniline isomers. arakmu.ac.irresearchgate.net For instance, the analysis of 2,4-dimethylaniline (B123086), a closely related compound, has been successfully achieved using GC-MS. arakmu.ac.ir The selection of the appropriate GC column and temperature program is critical for achieving good separation of isomers. researchgate.net For example, a study on the separation of dimethylaniline isomers utilized a specific temperature program to achieve resolution. researchgate.net

Table 1: Example of GC-MS Parameters for Substituted Aniline Analysis

| Parameter | Value |

| Column | ZB-Multiresidue-1 capillary column (30m x 0.25mm i.d. x 0.25µm film thickness) arakmu.ac.ir |

| Carrier Gas | Helium arakmu.ac.ir |

| Injection Temperature | 280°C arakmu.ac.ir |

| Oven Program | Initial 100°C (5 min), ramp 20°C/min to 136°C (2 min), ramp 20°C/min to 300°C (5 min) arakmu.ac.ir |

| Detector | Mass Spectrometer (Quadrupole) arakmu.ac.ir |

| Ionization Mode | Electron Ionization (EI) at 70eV arakmu.ac.ir |

This table presents a representative set of GC-MS conditions and is not specific to this compound but is based on methods for similar compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the analysis of substituted anilines, particularly for those that are less volatile or thermally labile. thermofisher.comtandfonline.comchromatographyonline.com HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. A key advantage of HPLC over GC for aniline analysis is that derivatization is often not necessary. thermofisher.comchromatographyonline.com

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is the most common mode for separating anilines. researchgate.netmdpi.commdpi.com The composition of the mobile phase can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation of a mixture of analytes. tandfonline.com

Detection in HPLC is typically performed using a UV-Vis detector, as aromatic amines absorb ultraviolet light. researchgate.netresearchgate.net For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS or LC-MS/MS). tandfonline.comlcms.czresearchgate.net This combination allows for the reliable identification and quantification of analytes at very low concentrations. researchgate.net The development of LC-MS/MS methods has been particularly useful for the analysis of a wide range of aromatic amines in various matrices. lcms.cz

Table 2: Example of HPLC Parameters for Substituted Aniline Analysis

| Parameter | Value |

| Column | C18 column (e.g., Poroshell 120 SB-C18, SunFire C18) lcms.czresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water (often with additives like formic acid or ammonium (B1175870) acetate) tandfonline.comlcms.czresearchgate.net |

| Flow Rate | Typically 0.3 - 1.0 mL/min tandfonline.comresearchgate.net |

| Detector | UV-Vis or Mass Spectrometer (MS/MS) tandfonline.comresearchgate.netlcms.cz |

| Column Temperature | Often maintained at a constant temperature (e.g., 30-40°C) tandfonline.com |

This table presents a representative set of HPLC conditions and is not specific to this compound but is based on methods for similar compounds.

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of anilines, although they may lack the specificity of chromatographic techniques. These methods are based on the principle that molecules absorb light at specific wavelengths. For aromatic compounds like this compound, UV-Vis spectrophotometry is commonly used.

The analysis involves measuring the absorbance of a solution containing the analyte at its wavelength of maximum absorbance (λmax). The concentration can then be determined using the Beer-Lambert law. While direct spectrophotometry can be prone to interference from other compounds in the sample matrix, derivatization reactions can be employed to form colored products with unique absorption spectra, thereby enhancing selectivity and sensitivity. For instance, methods have been developed for the spectrophotometric determination of various compounds following an oxidation reaction. pharmascigroup.us While no specific spectrophotometric method for this compound is detailed in the provided context, the general principles are applicable. nih.gov

Compound-Specific Isotope Analysis (CSIA) for Degradation Mechanism Elucidation

Compound-Specific Isotope Analysis (CSIA) is an advanced analytical technique that provides powerful insights into the degradation pathways and sources of organic pollutants, including substituted anilines. rsc.orge3s-conferences.org CSIA measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) within a specific compound. isodetect.de During chemical or biological degradation processes, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes, leading to an enrichment of the heavier isotope in the remaining un-degraded compound. researchgate.net This phenomenon is known as isotope fractionation.

By measuring the change in the isotopic composition of a contaminant over time or along a flow path, CSIA can:

Provide direct evidence of in-situ degradation. researchgate.net

Help to distinguish between different degradation pathways (e.g., aerobic vs. anaerobic). isodetect.de

Elucidate reaction mechanisms by identifying which bonds are broken during the transformation. rsc.org

For substituted anilines, both carbon and nitrogen CSIA can be particularly informative. researchgate.netacs.org For example, studies on the degradation of chloroanilines have used carbon isotope fractionation to understand the transformation mechanisms. researchgate.netufz.de The magnitude of the isotope enrichment factor (ε) is characteristic of a specific reaction and can be used to quantify the extent of degradation. rsc.org Recent research has also explored multi-element isotope analysis (e.g., C, N, and H) to provide more robust information on the biodegradation of compounds like dichloroaniline. acs.orgchemrxiv.org

The typical workflow for CSIA involves separating the target compound using GC or HPLC, followed by combustion or high-temperature conversion to a simple gas (e.g., CO₂, N₂) which is then introduced into an isotope ratio mass spectrometer (IRMS) for precise isotope ratio measurement. isodetect.denih.gov

Advanced Sample Preparation and Extraction Procedures

Effective sample preparation is a critical step to isolate and concentrate this compound from the sample matrix (e.g., water, soil) and remove potential interferences prior to instrumental analysis. tandfonline.com The choice of extraction technique depends on the nature of the sample and the target analyte.

For aqueous samples, common techniques include:

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. epa.gov

Solid-Phase Extraction (SPE): This is a widely used and often more efficient technique where the analyte is adsorbed onto a solid sorbent packed in a cartridge. The analyte is then eluted with a small volume of solvent. mst.dkthermofisher.com On-line SPE systems, which are fully automated, offer advantages in terms of time savings and reduced operator influence. thermofisher.comchromatographyonline.com

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample. The analytes partition onto the fiber and are then thermally desorbed in the GC injector or eluted with a solvent for HPLC analysis. oup.com

For solid samples like soil or sediment, methods such as Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) can be used with appropriate solvents. epa.gov

A popular and effective sample preparation method for a wide range of analytes in various matrices is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). While not explicitly mentioned for this compound in the provided context, its principles are broadly applicable. The QuEChERS approach typically involves an initial extraction with an organic solvent (like acetonitrile) and a salting-out step, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interferences.

The selection and optimization of the extraction and cleanup procedure are crucial for achieving high recovery rates and accurate quantification of the target analyte. epa.govosha.govamecj.com

Potential Applications and Future Research Directions

Role in Advanced Materials Science Research

The unique properties imparted by the fluorine atom—such as high thermal stability, hydrophobicity, and altered electronic characteristics—position fluoroaniline (B8554772) derivatives as promising monomers for advanced polymers and materials. Research into analogous compounds suggests that 5-Fluoro-2,4-dimethylaniline could be a valuable component in the development of next-generation materials.

Fluorinated polymers often exhibit superior properties compared to their non-fluorinated counterparts. For instance, studies on poly(3-fluoroaniline) have demonstrated that it possesses better solubility and thermal stability than polyaniline, a widely studied conducting polymer. researchgate.net The incorporation of fluorine atoms along the polymer backbone can enhance processability without significantly compromising electrical characteristics. researchgate.net Fluorinated π-conjugated polymeric materials have also found applications in the design of photovoltaic devices, where their electronic properties can be fine-tuned to improve performance. researchgate.net

It is hypothesized that polymers synthesized from this compound could offer a unique combination of properties derived from the fluoro-, methyl-, and amino-substituents. These polymers could potentially be used in:

High-Performance Coatings: Offering enhanced thermal resistance and chemical inertness.

Organic Electronics: Serving as semiconductors or components in organic light-emitting diodes (OLEDs) and solar cells. researchgate.net

Membranes: For gas separation or fuel cells, leveraging the hydrophobicity and stability of fluorinated polymers. researchgate.net

Future research will likely focus on the synthesis and characterization of homopolymers and copolymers of this compound to validate these potential applications and explore their unique material properties.

| Property | Polyaniline (PANI) | Poly(3-fluoroaniline) (P3FANI) | Potential Attributes of Poly(this compound) |

| Solubility | Generally poor in common solvents | Improved solubility | Potentially enhanced solubility due to fluorine and methyl groups. |

| Thermal Stability | Moderate | Higher than PANI researchgate.net | Expected to be high due to the strong C-F bond. |

| Electrical Conductivity | High (in doped state) | Comparable to PANI, dependent on composition researchgate.net | Conductivity would need to be experimentally determined. |

| Processability | Difficult | Improved researchgate.net | Expected to be more processable than unsubstituted PANI. |

Application in Chemical Synthesis as a Strategic Building Block

Substituted anilines are fundamental building blocks in organic chemistry, serving as precursors for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. iucr.orgwikipedia.org The presence of fluorine, in addition to the amine and methyl groups, makes this compound a trifunctional intermediate, offering multiple reactive sites for chemical modification.

Research on structurally similar compounds highlights the utility of halogenated anilines in synthesis. For example, 4-chloro-3-fluoroaniline (B146274) is a key building block for certain antiviral piperidine (B6355638) derivatives and anticancer quinazolines. ossila.com Similarly, 5-Bromo-4-fluoro-2-methylaniline is used to synthesize activators of SIRT6, a tumor-suppressing enzyme. ossila.com These examples underscore the value of halogenated anilines in medicinal chemistry for creating potent and specific bioactive molecules.

The this compound scaffold can be utilized in various synthetic transformations:

Synthesis of Heterocycles: The amino group can react with various electrophiles to form a wide range of nitrogen-containing heterocyclic compounds, such as pyrazoles, indoles, and quinazolines, which are prevalent in pharmaceuticals. amazonaws.commdpi.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The C-F bond, while strong, can participate in certain cross-coupling reactions, and the amine group can be used to direct C-H activation, allowing for further functionalization of the aromatic ring.

Formation of Amides and Sulfonamides: The nucleophilic amine can readily react with acyl chlorides or sulfonyl chlorides to produce amides and sulfonamides, a common structural motif in many drugs. A patent describes the synthesis of a complex benzoyl derivative starting from 2,4-dimethylaniline (B123086), illustrating the utility of this core structure. prepchem.com

Future research is expected to leverage this compound as a starting material for the creation of novel compound libraries to be screened for biological activity.

| Reaction Type | Reactant(s) | Product Class | Potential Application |

| Heterocycle Synthesis | This compound + Diketone/Hydrazine | Fluorinated Pyrazoles | Agrochemicals, Pharmaceuticals mdpi.com |

| Heterocycle Synthesis | This compound + Phenylhydrazine (Fischer Synthesis) | Fluorinated Indoles | Pharmaceuticals acs.org |

| Amide Synthesis | This compound + Acyl Chloride | N-Aryl Amides | Chemical Intermediates, Bioactive Molecules prepchem.com |

| Chlorination | 5-Fluorouracil (B62378) + POCl₃ / N,N-dimethylaniline | Dichlorofluoropyrimidine | Pharmaceutical Intermediate researchgate.netchemicalbook.com |

Innovative Approaches for Environmental Remediation and Decontamination

Aniline (B41778) and its derivatives are common industrial pollutants, and their halogenated forms can exhibit enhanced toxicity and persistence in the environment. publish.csiro.au While no specific studies on the remediation of this compound were found, research on related compounds provides a framework for potential decontamination strategies.

Biodegradation: Microbial degradation is a key process for the natural attenuation of aniline pollutants. Studies have shown that various bacteria can utilize aniline and its substituted forms as a source of carbon and nitrogen. nih.govjst.go.jp

Metabolic Pathways: The degradation of anilines often begins with an attack by dioxygenase enzymes, leading to the formation of catechols, which are then processed through ring-cleavage pathways. nih.gov

Co-metabolism: Some microorganisms can degrade halogenated anilines in the presence of a more easily metabolized growth substrate, a process known as co-metabolism. For example, Alcaligenes faecalis can degrade 3- and 4-chloroaniline (B138754) when aniline is also present. nih.gov

Influencing Factors: The persistence of dimethylanilines in soil can be influenced by factors such as soil type. They may leach through sandy soils but tend to bind strongly to organic matter, which can limit their mobility but also their bioavailability for microbial degradation. epa.gov

Advanced Oxidation Processes (AOPs): For recalcitrant organic pollutants, AOPs offer a powerful alternative. Photocatalysis using semiconductors like titanium dioxide (TiO₂) has proven effective for degrading halogenated anilines. cabidigitallibrary.org Under UV irradiation, TiO₂ generates highly reactive hydroxyl radicals that can break down the aromatic ring, leading to mineralization. cabidigitallibrary.orgresearchgate.net The efficiency of this process can be enhanced by the addition of hydrogen peroxide. cabidigitallibrary.org

Future research should investigate the biodegradability of this compound by specific microbial consortia and explore the efficacy of AOPs for its complete removal from contaminated water and soil.

| Compound | Degrading Organism/Method | Key Findings |

| Aniline | Delftia sp. AN3 | Utilized as sole carbon and nitrogen source; degradation via aniline dioxygenase. nih.gov |

| 3- & 4-Chloroaniline | Alcaligenes faecalis | Degraded via co-metabolism with aniline. nih.gov |

| 2,4-Dimethylaniline | Pseudomonas sp. | Metabolized via oxidative deamination; can be used as a nitrogen and carbon source. |

| 4-Chloroaniline | UV/TiO₂/H₂O₂ Photocatalysis | Complete degradation achieved; mineralization of chlorine and nitrogen observed. cabidigitallibrary.org |

Emerging Research Frontiers in Fluoroaniline Chemistry

The broader field of organofluorine chemistry is dynamic and continually expanding, with fluoroanilines playing a central role in many emerging areas. numberanalytics.comnumberanalytics.com Research into compounds like this compound is part of a larger effort to harness the unique properties of fluorine for innovative applications. chinesechemsoc.org

Key research frontiers include:

Novel Bioactive Compounds: The strategic placement of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. numberanalytics.com Research continues to explore fluoroaniline derivatives as scaffolds for new anticancer, antiviral, and anti-inflammatory agents. ossila.com

Advanced Functional Materials: Fluoroanilines are being investigated for their use in creating "smart" materials. For example, derivatives have been synthesized to create liquid crystals, where the fluorine substituent influences the mesomorphic properties. tandfonline.com

PET Imaging Agents: The fluorine-18 (B77423) isotope ([¹⁸F]) is a widely used positron emitter in Positron Emission Tomography (PET) scanning. Developing new [¹⁸F]-labeled fluoroaniline derivatives is a major area of research for creating novel imaging agents to diagnose and monitor diseases like Alzheimer's. nih.gov

New Synthetic Methodologies: A significant portion of current research is dedicated to developing safer, more efficient, and more selective methods for introducing fluorine and fluoroalkyl groups onto aromatic rings, including aniline structures. cas.cn This includes the development of novel fluorinating reagents and catalytic systems.

The study of this compound and its isomers contributes to this expanding knowledge base, providing new building blocks and insights that could lead to significant advancements in medicine, materials science, and chemical synthesis.

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-2,4-dimethylaniline, and how do reaction conditions affect yield?

- Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution on pre-functionalized aromatic rings. For example, brominated analogs (e.g., 5-Bromo-2,4-dimethylaniline) are synthesized via controlled bromination of 2,4-dimethylaniline using liquid bromine under specific temperature conditions (40–60°C) to avoid over-substitution . For fluorinated derivatives, electrophilic fluorination or Balz-Schiemann reactions (using diazonium salts) may be employed. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature, and stoichiometry of fluorinating agents (e.g., Selectfluor®) critically influence regioselectivity and purity. Yields can drop significantly if competing side reactions (e.g., dimerization) occur due to improper quenching or excess reagent .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming substitution patterns. The fluorine atom’s deshielding effect shifts aromatic proton signals predictably (e.g., meta-fluorine causes splitting in adjacent protons) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHFN: Calc. 139.08 g/mol) and detects isotopic patterns for fluorine.